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These application notes provide a detailed protocol for the preparation and characterization of

liposomal Amphotericin B (AmB) formulations, a critical methodology for the development of

less toxic and more effective antifungal therapies. The protocols outlined below are based on

the well-established thin-film hydration method, followed by characterization techniques to

ensure the quality and consistency of the formulation.

Amphotericin B is a potent, broad-spectrum antifungal agent, but its use is often limited by

significant nephrotoxicity.[1] Encapsulating AmB within liposomes can reduce its toxicity while

maintaining or even enhancing its therapeutic efficacy.[1][2][3] Liposomal formulations alter the

pharmacokinetic profile of the drug, leading to preferential accumulation in tissues of the

reticuloendothelial system and reduced exposure to the kidneys.[1][4]

The following sections detail the necessary materials, equipment, and step-by-step procedures

for preparing and characterizing liposomal AmB.

Experimental Protocols
Protocol 1: Preparation of Liposomal Amphotericin B by
Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing

Amphotericin B using the thin-film hydration method followed by sonication for size reduction.
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Materials:

Amphotericin B (AmB)

Hydrogenated Soy Phosphatidylcholine (HSPC)

Cholesterol (CHL)

Distearoylphosphatidylglycerol (DSPG) or Dicetyl phosphate (DCP) for charged liposomes

Chloroform

Methanol

Sterile water for injection or a suitable buffer (e.g., 10 mM succinate buffer)[5]

Nitrogen gas

Equipment:

Rotary evaporator

Round-bottom flask

Water bath sonicator or probe sonicator

Syringe filters (e.g., 0.22 µm)

Glass vials

Analytical balance

Magnetic stirrer and stir bars

Procedure:

Lipid and Drug Dissolution:
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Accurately weigh the desired amounts of lipids (e.g., HSPC and cholesterol) and

Amphotericin B. A common molar ratio for liposomal AmB is

HSPC:Cholesterol:DSPG:AmB of 2:1:0.8:0.4.[6] Another study used hydrogenated soya

phosphatidylcholine and cholesterol at molar ratios of 1:1 and 7:2, with or without a

charged lipid.[7][8]

Dissolve the lipids and AmB in a chloroform:methanol solvent mixture (e.g., 1:1 v/v) in a

round-bottom flask.[6] Ensure complete dissolution.

Thin Film Formation:

Attach the round-bottom flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids (e.g., 65°C), but not so high as to degrade the drug.[9]

Rotate the flask and gradually apply a vacuum to evaporate the organic solvents. This will

result in the formation of a thin, dry lipid film on the inner wall of the flask.

To ensure complete removal of residual solvent, flush the flask with nitrogen gas and keep

it under high vacuum for at least 1-2 hours.

Hydration of the Lipid Film:

Add the aqueous phase (sterile water for injection or buffer) pre-heated to the same

temperature as the film formation step to the round-bottom flask.[5]

Agitate the flask by hand or on a mechanical shaker to hydrate the lipid film. This process

leads to the spontaneous formation of multilamellar vesicles (MLVs). The hydration

process should continue until the lipid film is fully dispersed.

Size Reduction (Sonication):

To obtain smaller and more uniform liposomes, the MLV suspension needs to be

downsized. This can be achieved using a bath or probe sonicator.[7][10]

Bath Sonication: Place the vial containing the liposome suspension in a bath sonicator and

sonicate for a defined period (e.g., 30-60 minutes). Monitor the temperature to avoid
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overheating.

Probe Sonication: Insert a probe sonicator into the liposome suspension and sonicate in

pulsed mode to control the temperature.

The goal is to achieve a desired particle size, typically in the range of 100-200 nm for

intravenous applications.[11]

Sterilization (Optional):

For in vivo studies, the final liposomal formulation may need to be sterilized. This can be

done by filtering the suspension through a 0.22 µm syringe filter. Note that this is only

suitable for liposomes with a mean diameter smaller than the filter pore size.

Protocol 2: Characterization of Liposomal Amphotericin
B
1. Particle Size and Polydispersity Index (PDI) Analysis:

Method: Dynamic Light Scattering (DLS)

Procedure:

Dilute a small aliquot of the liposomal suspension with sterile water or the hydration buffer

to an appropriate concentration for DLS analysis.

Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

Perform the measurement in triplicate and report the mean ± standard deviation. The PDI

value should ideally be below 0.3 for a homogenous population of liposomes.[5][11]

2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

Method: High-Performance Liquid Chromatography (HPLC)

Procedure:
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Separation of free drug: Separate the unencapsulated AmB from the liposomes. This can

be done by methods such as ultracentrifugation, dialysis, or size exclusion

chromatography.

Quantification of total drug: Disrupt a known volume of the liposomal formulation by adding

a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture) to release the

encapsulated drug.[6]

Quantification of free drug: Measure the concentration of AmB in the supernatant/dialysate

obtained from the separation step.

HPLC Analysis: Analyze the total and free drug concentrations using a validated HPLC

method. A common method uses a C18 column with UV detection at approximately 382-

408 nm.[7][8][12] The mobile phase can be a mixture of acetonitrile and water, sometimes

with the addition of acetic acid.[12][13]

Calculations:

%EE = [(Total Drug - Free Drug) / Total Drug] x 100

%DL = [Weight of Encapsulated Drug / Total Weight of Lipids] x 100

3. Morphological Characterization:

Method: Transmission Electron Microscopy (TEM)

Procedure:

Place a drop of the diluted liposomal suspension on a carbon-coated copper grid.

Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid or

uranyl acetate).

Allow the grid to dry completely.

Observe the morphology, size, and lamellarity of the liposomes under a transmission

electron microscope.[6][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6921013/
https://www.tandfonline.com/doi/pdf/10.1081/DDC-120037484
https://pubmed.ncbi.nlm.nih.gov/15244089/
https://www.researchgate.net/publication/5789264_HPLC_assay_for_determination_of_amphotericin_B_in_biological_samples
https://www.researchgate.net/publication/5789264_HPLC_assay_for_determination_of_amphotericin_B_in_biological_samples
https://patents.google.com/patent/CN102980963B/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6921013/
https://pubmed.ncbi.nlm.nih.gov/15244089/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15723088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize typical quantitative data for liposomal Amphotericin B

formulations prepared by various methods.

Table 1: Physicochemical Properties of Liposomal Amphotericin B Formulations

Formulation
Method

Lipid
Compositio
n (Molar
Ratio)

Particle
Size (nm)

PDI

Encapsulati
on
Efficiency
(%)

Reference

Thin-Film

Hydration

with

Sonication

HSPC:CHL:D

CP (7:2:1)
115 ± SEM N/A >85 [7][8]

Thin-Film

Hydration

with

Sonication

HSPC:CHL

(7:2)
N/A N/A >85 [7][8]

Supercritical

Fluid (SCF-

CO2)

HSPC:CHL:D

SPG:AmB

(2:1:0.8:0.4)

137 (after

homogenizati

on)

<0.3 ~90 [6]

Ethanol

Injection
N/A 150.3 - 263.9 ≤0.32 N/A [5][11]

Solvent

Evaporation
N/A 198.9 - 519 ≤0.32 N/A [5]

Solvent-Free

Method
N/A N/A ≤0.32 N/A [5][11]

N/A: Not Available in the cited source. SEM: Standard Error of the Mean.

Table 2: HPLC Conditions for Amphotericin B Quantification
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Parameter Condition 1 Condition 2

Column C18 C18

Mobile Phase Acetonitrile:Water (7:3)
Acetonitrile:Acetic Acid

(10%):Water (41:43:16)

Flow Rate 1 mL/min 1.2 mL/min

Detection Wavelength 405 nm 405 nm

Reference [13] [12]

Visualizations
Diagram 1: Experimental Workflow for Liposomal Amphotericin B Preparation
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Caption: Workflow for preparing liposomal AmB via thin-film hydration.

Diagram 2: Workflow for Characterization of Liposomal Amphotericin B

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15723088?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15723088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization

Particle Size & PDI
(DLS)

Encapsulation Efficiency
& Drug Loading (HPLC)

Morphology
(TEM)

Liposomal AmB
Formulation

Click to download full resolution via product page

Caption: Key characterization steps for liposomal AmB formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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